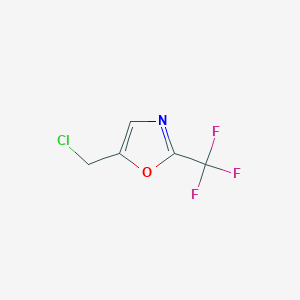
5-(Chloromethyl)-2-(trifluoromethyl)oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Chloromethyl)-2-(trifluoromethyl)oxazole is a heterocyclic compound characterized by the presence of both chlorine and trifluoromethyl groups attached to an oxazole ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-2-(trifluoromethyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of vinyl azides with trifluoroacetic anhydride in the presence of a base such as triethylamine (NEt3). This reaction facilitates the formation of the oxazole ring with the desired substituents .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-2-(trifluoromethyl)oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Radical Reactions: The trifluoromethyl group can engage in radical reactions, leading to the formation of new carbon-centered radicals.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted oxazoles, while oxidation reactions can produce oxazole derivatives with higher oxidation states.
Scientific Research Applications
5-(Chloromethyl)-2-(trifluoromethyl)oxazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-2-(trifluoromethyl)oxazole involves its interaction with molecular targets through its reactive functional groups. The chlorine and trifluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-(Trifluoromethyl)isoxazole: Similar in structure but lacks the chloromethyl group.
2-(Trifluoromethyl)oxazole: Similar but without the chloromethyl group.
5-(Chloromethyl)isoxazole: Similar but without the trifluoromethyl group.
Uniqueness
5-(Chloromethyl)-2-(trifluoromethyl)oxazole is unique due to the presence of both chlorine and trifluoromethyl groups on the oxazole ring. This combination of substituents imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C5H3ClF3NO |
|---|---|
Molecular Weight |
185.53 g/mol |
IUPAC Name |
5-(chloromethyl)-2-(trifluoromethyl)-1,3-oxazole |
InChI |
InChI=1S/C5H3ClF3NO/c6-1-3-2-10-4(11-3)5(7,8)9/h2H,1H2 |
InChI Key |
RJAYJFGQROVNOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=N1)C(F)(F)F)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















